(R)-3-(Bromomethyl)piperidine

Description

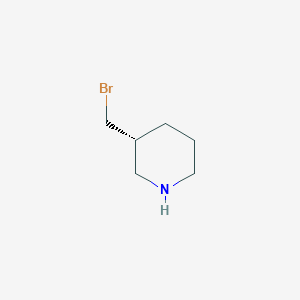

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12BrN |

|---|---|

Molecular Weight |

178.07 g/mol |

IUPAC Name |

(3R)-3-(bromomethyl)piperidine |

InChI |

InChI=1S/C6H12BrN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2/t6-/m0/s1 |

InChI Key |

MMGZHQGOTPGBQL-LURJTMIESA-N |

Isomeric SMILES |

C1C[C@H](CNC1)CBr |

Canonical SMILES |

C1CC(CNC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for R 3 Bromomethyl Piperidine and Analogues

Strategies for Enantioselective Preparation

The synthesis of enantiomerically pure substituted piperidines is a significant challenge in organic chemistry. Several key strategies have been developed to address this, including catalytic asymmetric approaches, the use of chiral precursors, and desymmetrization techniques.

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis offers an efficient route to chiral piperidines, often minimizing the need for stoichiometric chiral reagents. A notable development in this area is the rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.orgorganic-chemistry.org This method utilizes aryl, heteroaryl, or vinyl boronic acids and a phenyl pyridine-1(2H)-carboxylate to produce 3-substituted tetrahydropyridines with high yields and excellent enantioselectivity. snnu.edu.cnacs.orgorganic-chemistry.org A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidines. snnu.edu.cnacs.orgorganic-chemistry.org This three-step process involves:

Partial reduction of pyridine (B92270). snnu.edu.cnacs.org

Rhodium-catalyzed asymmetric carbometalation. snnu.edu.cnacs.org

A final reduction to the piperidine (B6355638) ring. snnu.edu.cnacs.org

Another innovative approach combines biocatalysis with chemical synthesis. A chemo-enzymatic method has been developed for the asymmetric dearomatization of activated pyridines. This process uses a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov

Furthermore, a catalytic enantioselective bromocyclization of olefinic amides, catalyzed by amino-thiocarbamates, has been shown to produce enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be transformed into 3-substituted piperidines via a silver salt-mediated rearrangement. nih.gov

Stereoselective Transformations from Chiral Precursors

The use of readily available chiral starting materials provides a reliable method for the synthesis of optically active piperidines. One such strategy involves the synthesis of enantiopure polysubstituted piperidines through the generation of chiral non-racemic oxazolo[3,2-a]piperidone lactams. nih.gov These intermediates, which already contain the desired carbon substituents on the heterocyclic ring, can be further modified by removing the chiral auxiliary. nih.gov

A modular, one-pot synthesis of piperidin-4-ols has also been developed, proceeding through a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov This highly flexible and diastereoselective [5+1] cycloaddition approach allows for the synthesis of various substituted piperidines. nih.gov

Desymmetrization Strategies

Desymmetrization of prochiral or meso compounds is a powerful tool for creating stereocenters. In the context of piperidine synthesis, a key strategy involves the cyclocondensation reaction of a chiral amino alcohol, such as (R)-phenylglycinol, with prochiral delta-oxo (di)acid derivatives. nih.gov This process occurs with high stereoselectivity through dynamic kinetic resolution and/or the desymmetrization of diastereotopic or enantiotopic ester groups. nih.gov

Precursor Compounds and Starting Materials for Bromomethylpiperidine Synthesis

The synthesis of (R)-3-(bromomethyl)piperidine and its analogues relies on a variety of precursor compounds. Substituted pyridines are common starting materials, which can be hydrogenated to the corresponding piperidines. nih.gov Both protected and unprotected nitrogen-containing pyridines can be used. nih.gov

For the synthesis of 3-substituted piperidines, a key precursor is phenyl pyridine-1(2H)-carboxylate, which is synthesized from pyridine, sodium borohydride, and phenyl chloroformate. organic-chemistry.org Another important starting material is 5-bromonicotinic acid, which can be used to synthesize a range of 1,3,5-trisubstituted piperidines. researchgate.net

The direct bromination of a suitable precursor is a critical step. While molecular bromine can be used, its hazardous nature has led to the development of safer alternatives. acsgcipr.org Radical bromination is a common method for producing allyl and benzyl (B1604629) bromides, which are analogous to the bromomethyl group on the piperidine ring. acsgcipr.orgmasterorganicchemistry.com

Reaction Conditions and Optimization in Synthetic Routes

Optimizing reaction conditions is crucial for achieving high yields and selectivities. In the rhodium-catalyzed cross-coupling reaction, the catalyst solution is typically stirred at 70°C. organic-chemistry.org The reaction is carried out in a mixture of toluene, tetrahydropyran (B127337) (THP), and water, with cesium hydroxide (B78521) as a base. organic-chemistry.org

For bromination reactions, it has been found that acidic media strongly favor the reaction, leading to higher kinetics and conversions. nih.gov After bromination, any remaining bromine is often quenched with sodium sulfite. nih.gov

In the synthesis of piperidin-4-ols via gold catalysis, the diastereoselectivity of the ring-forming step was found to be excellent even at room temperature, though conducting the reaction at -40°C further improved the diastereoselectivities. nih.gov

Protective Group Strategies for Piperidine Nitrogen and Other Functionalities

Protecting groups are essential for preventing unwanted side reactions at the piperidine nitrogen and other functional groups during synthesis. The choice of protecting group is critical and depends on the specific reaction conditions.

Commonly used protecting groups for the piperidine nitrogen include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups. researchgate.net The Fmoc (9-fluorenylmethoxycarbonyl) group is also widely used, particularly in solid-phase synthesis, and is typically removed under basic conditions using piperidine. researchgate.netcreative-peptides.com

In the context of specific synthetic routes, N-vinyl amides, carbamates, and sulfonamides have been used, where the nitrogen is protected as part of these functional groups. rsc.org For syntheses starting from pyridines, the nitrogen can either be protected or unprotected during the hydrogenation step. nih.gov In some cases, a p-methoxyphenyl group has been employed to protect the nitrogen of azetidines, pyrrolidines, and piperidines. organic-chemistry.org The tert-butyl protecting group has also been utilized, although its removal can be challenging. acs.org

The following table provides a summary of common protecting groups and their removal conditions.

| Protecting Group | Abbreviation | Removal Conditions |

| tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Benzyloxycarbonyl | Z | Catalytic hydrogenation, Na/liquid ammonia (B1221849) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions (e.g., 20% piperidine in DMF) researchgate.net |

| p-Toluenesulfonyl | Tos | Na/liquid ammonia creative-peptides.com |

| Trifluoroacetyl | Tfa | Piperidine, sodium hydroxide creative-peptides.com |

| Allyloxycarbonyl | Alloc | Palladium complex ub.edu |

Stereochemical Control and Analysis in R 3 Bromomethyl Piperidine Synthesis

Principles of Asymmetric Induction

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other, leading to an optically active product from a prochiral substrate. In the context of synthesizing (R)-3-(Bromomethyl)piperidine, the key is to establish the chiral center at the C3 position of the piperidine (B6355638) ring with the desired (R) configuration. This is typically achieved by introducing a chiral element into the reaction, which can be a substrate, reagent, catalyst, or solvent.

Several strategies for asymmetric induction can be applied to the synthesis of 3-substituted piperidines. One common approach involves the asymmetric reduction of a prochiral ketone, such as a 3-oxopiperidine derivative. For instance, the reduction of 1-tert-butyl-4-methyl 3-oxo-piperidine-1,4-dicarboxylate using baker's yeast has been shown to produce the corresponding (3R, 4R)-hydroxy derivative with high diastereomeric and enantiomeric excess. This enzymatic reduction introduces the hydroxyl group with a defined stereochemistry, which can then be a handle for further functionalization to the bromomethyl group.

Another principle is the use of chiral pool synthesis, starting from readily available enantiopure starting materials like L-glutamic acid. This natural amino acid provides a chiral backbone that can be elaborated through a series of reactions, including reductions and cyclization, to form the desired enantiomerically pure 3-substituted piperidine. researchgate.net

Furthermore, catalytic asymmetric methods are at the forefront of modern organic synthesis. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines offers a pathway to enantioenriched 3-substituted piperidines. nih.govnih.gov This approach establishes the stereocenter at the C3 position through a catalytic cycle involving a chiral ligand.

Diastereoselective Control in Multi-Step Syntheses

In many synthetic routes towards complex molecules like this compound, multiple stereocenters may be formed. Diastereoselective control refers to the ability to control the relative stereochemistry between these centers. This is crucial as diastereomers have different physical and chemical properties and can be difficult to separate.

A common strategy for achieving diastereoselective control is through substrate-controlled synthesis, where the existing stereochemistry in the molecule directs the stereochemical outcome of subsequent reactions. For instance, in the synthesis of polysubstituted piperidines, the hydrogenation of a substituted pyridine (B92270) can lead to the formation of multiple diastereomers. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio (dr) of the resulting piperidine. nih.gov For example, the hydrogenation of disubstituted pyridines often yields cis-piperidines with good diastereoselectivity. nih.gov Subsequent epimerization can then be used to access the trans-isomers. nih.gov

Another powerful technique is the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening. nih.gov This approach allows for the introduction of new functional groups with a high degree of stereocontrol, leading to densely substituted piperidines. The stereochemical outcome of the epoxidation can be directed by existing substituents on the ring, often through hydrogen bonding interactions with the epoxidizing agent. nih.gov

The synthesis of 3,4-disubstituted piperidines has also been achieved with high diastereoselectivity starting from 2-pyridone. By employing N-galactosylation, the chiral carbohydrate auxiliary directs the nucleophilic addition of organometallic reagents to the 4-position with high regio- and stereoselectivity. whiterose.ac.uk

Application of Chiral Auxiliaries and Ligands

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical course of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been successfully employed in the stereoselective synthesis of piperidine derivatives. nih.govorganic-chemistry.org These auxiliaries can direct domino Mannich-Michael reactions to furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. organic-chemistry.org

Phenylglycinol-derived oxazolopiperidone lactams are another versatile class of chiral auxiliaries. google.com They allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. google.com Processes involving dynamic kinetic resolution with these auxiliaries can directly yield lactams with incorporated carbon substituents, providing a streamlined route to enantiopure polysubstituted piperidines. google.com

Chiral ligands are used in combination with metal catalysts to create a chiral environment that promotes the formation of one enantiomer over the other. In the rhodium-catalyzed asymmetric synthesis of 3-piperidines, a variety of chiral phosphine (B1218219) ligands are employed. nih.govnih.gov The choice of ligand is critical for achieving high enantioselectivity. Similarly, nickel-catalyzed reductive coupling reactions for the synthesis of chiral 3-substituted δ-lactams, which are precursors to 3-substituted piperidines, rely on modified chiral Bilm ligands to achieve high reactivity and enantioselectivity. nih.gov

The following table summarizes some of the chiral auxiliaries and ligands used in the synthesis of chiral piperidine derivatives:

| Chiral Auxiliary/Ligand | Application | Key Features |

| D-Arabinopyranosylamine | Stereoselective synthesis of dehydropiperidinones | Directs domino Mannich-Michael reactions with high diastereoselectivity. organic-chemistry.org |

| Phenylglycinol-derived oxazolopiperidone lactams | Enantioselective synthesis of polysubstituted piperidines | Versatile building blocks allowing for regio- and stereocontrolled substitution. google.com |

| Chiral Phosphine Ligands (e.g., Josiphos) | Rh-catalyzed asymmetric synthesis of 3-piperidines | Used with a rhodium catalyst to achieve high enantioselectivity in carbometalation reactions. nih.gov |

| Chiral Bilm Ligands | Ni-catalyzed reductive coupling for 3-substituted δ-lactams | Crucial for both reactivity and enantioselectivity in the synthesis of piperidine precursors. nih.gov |

Methodologies for Enantiomeric Excess Determination (e.g., Chiral Chromatography, NMR)

Once a chiral synthesis is performed, it is essential to determine the enantiomeric excess (ee) of the product, which is a measure of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of piperidine derivatives, various chiral columns are available. For instance, a Chiralpak AD-H column has been used for the estimation of the enantiomeric impurity in (R)-piperidin-3-amine after pre-column derivatization with para-toluenesulfonyl chloride to introduce a chromophore for UV detection. organic-chemistry.org Similarly, a Chiralpak IA column has been employed for the resolution of the enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. researchgate.net The choice of mobile phase is also critical for achieving good separation.

The table below shows examples of chiral HPLC conditions for related piperidine compounds:

| Compound | Chiral Column | Mobile Phase | Detection | Reference |

| Derivatized (R)-piperidin-3-amine | Chiralpak AD-H | 0.1% diethyl amine in ethanol | UV (228 nm) | organic-chemistry.org |

| 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione | Chiralpak IA | Not specified | Not specified | researchgate.net |

| Derivatized 3-aminopiperidine | ChromTech CHIRAL-AGP | 0.015mol/L phosphate (B84403) buffer/isopropanol (99:1) | UV (254 nm) |

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric excess. Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation. This is often achieved by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers, which have different NMR chemical shifts.

For piperidines, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be an effective CSA. nih.gov The amine group of the piperidine is protonated by the carboxylic acid groups of the crown ether, leading to the formation of diastereomeric ammonium-carboxylate ion pairs that exhibit distinct signals in the ¹H and ¹³C NMR spectra. nih.gov This method is effective for piperidines with the stereogenic center at either the alpha or beta position to the nitrogen. nih.gov

Another approach involves the use of ¹⁹F NMR. A chiral probe containing a fluorine atom can be used to derivatize the analyte, leading to diastereomers with different ¹⁹F NMR chemical shifts. This method has been successfully applied to the enantiodifferentiation of 3-substituted piperidines. The large chemical shift dispersion of ¹⁹F NMR often allows for clear separation of the signals corresponding to the two diastereomers, facilitating accurate integration and ee determination.

Chemical Reactivity and Transformations of R 3 Bromomethyl Piperidine

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The bromomethyl group in (R)-3-(bromomethyl)piperidine is a primary alkyl halide, making it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the 3-position of the piperidine (B6355638) ring.

Alkylation Reactions

The carbon-bromine bond in this compound can be targeted by various carbon nucleophiles to form new carbon-carbon bonds. These alkylation reactions are fundamental in extending the carbon skeleton and constructing more complex molecular architectures. For instance, enolates derived from ketones or esters can displace the bromide ion to yield 3-alkylated piperidine derivatives. lumenlearning.com The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to inversion of configuration if the carbon were chiral. lumenlearning.com

The regioselective 3-alkylation of the piperidine ring can also be achieved through the formation of an enamide anion from Δ¹-piperideine, which is generated from piperidine. odu.edu This anion can then react with alkyl halides to produce 3-alkyl-Δ¹-piperideines, which can be subsequently reduced to the corresponding 3-alkylpiperidines. odu.edu While this method provides a route to 3-substituted piperidines, it can be associated with low yields due to the instability of the piperideine intermediate. odu.edu

Formation of Nitrogen-Containing Derivatives

The reactivity of the bromomethyl group extends to reactions with various nitrogen-based nucleophiles, leading to the synthesis of a diverse range of nitrogen-containing piperidine derivatives. Amines, for example, can readily displace the bromide to form 3-(aminomethyl)piperidine derivatives. This transformation is crucial for the synthesis of compounds with potential biological activity, as the introduction of an additional amino group can significantly influence the pharmacological properties of the molecule. nih.gov

The synthesis of various nitrogen-containing heterocycles often utilizes piperidine derivatives as key starting materials. researchgate.net The bromomethyl moiety of this compound provides a convenient handle for constructing such systems. For example, reaction with azide (B81097) ions would yield 3-(azidomethyl)piperidine, a versatile intermediate that can be further transformed, for instance, by reduction to the corresponding amine or by cycloaddition reactions.

Cyclization Reactions for Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine within the piperidine ring and an electrophilic bromomethyl group, makes it an ideal precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.

Synthesis of Indolizidines

Indolizidines, which are bicyclic compounds containing a nitrogen atom at the bridgehead, can be synthesized from piperidine derivatives. whiterose.ac.uk A common strategy involves the N-alkylation of a suitable piperidine precursor followed by an intramolecular cyclization. In the context of this compound, if the nitrogen atom of the piperidine ring is first protected and then a suitable nucleophile is generated at the 2-position, intramolecular cyclization via displacement of the bromide can lead to the formation of an indolizidine skeleton.

Alternatively, a strategy developed by De Kimpe and co-workers involves the dialkylation of 2-methyl-1-pyrroline (B1218662) with a 1,3-dielectrophile to synthesize indolizidines. whiterose.ac.uk While not directly starting from this compound, this highlights the general principle of using cyclic imines and electrophilic partners to construct the indolizidine core. Another approach involves the reductive desulfurization of benzothienoindolizines. whiterose.ac.uk

Ring-Closing Reactions to Form Spirocyclic Architectures

While direct examples of synthesizing spirocyclic architectures from this compound are not prevalent in the provided search results, the general principles of forming such systems can be inferred. Spirocycles can be formed by intramolecular reactions where a substituent on the piperidine ring attacks a position on the ring itself. For instance, if the bromomethyl group were used to alkylate a carbon nucleophile attached to the piperidine nitrogen, a spirocyclic system could potentially be formed.

A known strategy for creating spirocyclic piperidines involves a 1,3-dipolar cycloaddition with the formation of a 2-spiropiperidine derivative. Although this does not directly utilize this compound as the starting material, it illustrates a valid synthetic route to spiro-piperidine systems.

Organometallic Reactions (e.g., Grignard Reagent Formation and Applications)

The carbon-bromine bond in this compound allows for the formation of organometallic reagents, most notably Grignard reagents. alfredstate.edu These reagents are powerful nucleophiles and are widely used in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com

The formation of a Grignard reagent from this compound would involve the reaction of the compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net This would generate (R)-(piperidin-3-ylmethyl)magnesium bromide. It is important to note that the secondary amine in the piperidine ring is acidic and would react with the Grignard reagent. Therefore, protection of the piperidine nitrogen, for example with a tert-butyloxycarbonyl (Boc) group, is necessary before attempting to form the Grignard reagent. scbt.com

Functional Group Interconversions of the Bromomethyl Group

The bromomethyl group at the 3-position of the this compound scaffold serves as a versatile handle for a variety of chemical transformations. As a primary alkyl bromide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, allowing for the introduction of diverse functional groups while typically preserving the stereochemical integrity at the C3 chiral center. wikipedia.orgmasterorganicchemistry.com For many synthetic applications, the piperidine nitrogen is first protected, commonly as a tert-butoxycarbonyl (Boc) carbamate, to prevent its competing nucleophilicity. The resulting compound, (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, is a stable and commercially available intermediate that facilitates clean functional group interconversions at the bromomethyl position. scbt.comchemsrc.com

The primary C-Br bond is readily displaced by a range of soft and hard nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. These transformations are fundamental in medicinal chemistry for the generation of compound libraries and the synthesis of complex target molecules.

Key interconversions include:

Displacement by Oxygen Nucleophiles (Ether Synthesis): The Williamson ether synthesis provides a classic and reliable method for forming ethers from alkyl halides. wikipedia.orgmasterorganicchemistry.com The reaction involves treating (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate with an alkoxide or a phenoxide. The alkoxide, generated by deprotonating an alcohol with a strong base like sodium hydride (NaH), acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group to form an ether linkage. youtube.comrichmond.eduyoutube.com This method is highly efficient for primary halides and can be used to introduce a wide variety of alkoxy and aryloxy moieties. google.comrsc.org

Displacement by Nitrogen Nucleophiles (Amine and Azide Synthesis):

Azide Formation: A common and highly efficient SN2 reaction involves the displacement of the bromide with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). The resulting (R)-3-(azidomethyl)piperidine derivative is a stable intermediate that can be readily reduced to the corresponding primary amine, (R)-3-(aminomethyl)piperidine, via catalytic hydrogenation or other standard reduction methods. researchgate.net

Amine Alkylation: While direct reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding aminomethylpiperidine (B13870535) derivatives, this approach is often complicated by polyalkylation. youtube.comlibretexts.org The initially formed primary or secondary amine product can act as a nucleophile itself, reacting with remaining starting material to form tertiary and even quaternary ammonium (B1175870) salts. youtube.com

Gabriel Synthesis: To achieve a clean synthesis of the primary amine, the Gabriel synthesis is a superior method. libretexts.org This involves using the potassium salt of phthalimide (B116566) as the nitrogen nucleophile. The phthalimide anion displaces the bromide, and subsequent hydrolysis or hydrazinolysis of the resulting N-substituted phthalimide cleanly liberates the desired primary amine, (R)-3-(aminomethyl)piperidine, without the issue of over-alkylation. libretexts.org

Displacement by Other Nucleophiles: The reactivity of the bromomethyl group extends to other nucleophiles. Reaction with thiolates (RS⁻) readily produces thioethers (sulfides), and displacement with cyanide salts (e.g., NaCN, KCN) provides a route to the corresponding nitrile. The nitrile can then be further hydrolyzed to a carboxylic acid or reduced to a primary amine, extending the synthetic utility of the original scaffold.

The following table summarizes these key transformations for the N-Boc protected derivative.

Table 1: Functional Group Interconversions of (R)-tert-Butyl 3-(Bromomethyl)piperidine-1-carboxylate

| Starting Material | Reagent(s) | Product Functional Group | Product Name (N-Boc Protected) | Reaction Type |

| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | 1. R-OH, NaH2. Work-up | Ether | (R)-tert-Butyl 3-((alkoxy)methyl)piperidine-1-carboxylate | Williamson Ether Synthesis |

| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | NaN₃, DMF | Azide | (R)-tert-Butyl 3-(azidomethyl)piperidine-1-carboxylate | Nucleophilic Substitution |

| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | 1. Potassium Phthalimide2. Hydrazine | Primary Amine | (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | Gabriel Synthesis |

| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | R-SH, Base (e.g., NaH) | Thioether | (R)-tert-Butyl 3-((alkylthio)methyl)piperidine-1-carboxylate | Nucleophilic Substitution |

| (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | NaCN, DMSO | Nitrile | (R)-tert-Butyl 3-(cyanomethyl)piperidine-1-carboxylate | Nucleophilic Substitution |

Application of R 3 Bromomethyl Piperidine As a Chiral Building Block in Complex Molecule Synthesis

Construction of Advanced Piperidine-Containing Intermediates

The primary application of (R)-3-(Bromomethyl)piperidine lies in its use as an electrophilic partner in nucleophilic substitution reactions to construct more elaborate piperidine-containing structures. These resulting molecules often serve as advanced intermediates, which are further modified to produce the final target compounds. The reactivity of the carbon-bromine bond in the bromomethyl group makes it an excellent site for forming new carbon-carbon and carbon-heteroatom bonds.

Key reactions for constructing these intermediates include:

N-Alkylation: Reaction with primary or secondary amines to form 3-((alkylamino)methyl)piperidine derivatives.

O-Alkylation: Reaction with phenols or alcohols to generate 3-((aryloxy/alkoxy)methyl)piperidine ethers.

S-Alkylation: Reaction with thiols to produce 3-((aryl/alkylthio)methyl)piperidine thioethers.

C-Alkylation: Reaction with soft carbon nucleophiles, such as enolates or organometallic reagents, to form a new C-C bond, extending the carbon skeleton.

These intermediates are considered "advanced" because they incorporate the chiral piperidine (B6355638) moiety and possess additional functional groups that can be manipulated in subsequent synthetic steps. For instance, the synthesis of neurokinin (NK1/NK2) receptor antagonists has utilized substituted piperidines as key structural components. nih.gov By using a chiral building block like this compound, chemists can synthesize specific stereoisomers of these complex intermediates, which is often critical for achieving high receptor affinity and selectivity.

Table 1: Representative Reactions for Intermediate Synthesis

| Nucleophile Class | Example Nucleophile | Resulting Intermediate Structure |

|---|---|---|

| Amine | Aniline | (R)-N-((piperidin-3-yl)methyl)aniline |

| Phenol | 4-Fluorophenol | (R)-3-((4-fluorophenoxy)methyl)piperidine |

| Thiol | Thiophenol | (R)-3-((phenylthio)methyl)piperidine |

| Carbanion | Diethyl malonate anion | Diethyl 2-(((R)-piperidin-3-yl)methyl)malonate |

Role in the Assembly of Stereochemically Defined Scaffolds

The use of an enantiomerically pure building block like this compound is fundamental for asymmetric synthesis, which aims to produce a single desired stereoisomer of a target molecule. Introducing a defined stereocenter early in a synthetic sequence can influence the stereochemical outcome of subsequent reactions and is essential for creating molecules with specific three-dimensional shapes. researchgate.net

The fixed (R)-configuration at the C3 position of the piperidine ring acts as a chiral control element. This pre-defined stereochemistry is crucial for several reasons:

Biological Activity: The therapeutic efficacy and selectivity of many drugs are highly dependent on their stereochemistry. researchgate.net Using a specific enantiomer like this compound ensures that the resulting molecule has the correct orientation to bind effectively to its biological target.

Conformational Locking: The substituent at the C3 position can influence the conformational preference of the six-membered piperidine ring (e.g., chair conformation with equatorial or axial substituent), which in turn dictates the spatial orientation of other parts of the molecule. This is a key strategy in drug design to optimize binding interactions. rsc.org

Diastereoselective Reactions: The existing chiral center can direct the formation of new stereocenters during the synthesis, leading to products with high diastereomeric purity. This avoids the need for difficult separation of isomers later in the synthesis.

Research has shown that introducing a chiral center to a piperidine ring can significantly enhance biological selectivity. researchgate.net For example, in the development of certain inhibitors, the presence and specific configuration of a substituent on the piperidine ring were critical for achieving selectivity over other targets. researchgate.net

Enabling Access to Diverse Structural Frameworks

The versatility of the bromomethyl group makes this compound a gateway to a wide array of molecular architectures. The ability to connect this chiral scaffold to different cores via nucleophilic substitution is a powerful tool for generating chemical libraries for drug discovery. lifechemicals.com

The synthetic utility of this building block allows for the creation of diverse structural classes:

Connection to Aromatic and Heteroaromatic Systems: The building block can be readily attached to various aromatic and heteroaromatic rings through reaction with nucleophilic groups (e.g., -OH, -NH2, -SH) on these rings. This is a common strategy in medicinal chemistry to combine the favorable properties of the piperidine scaffold with the diverse functionalities of aromatic systems.

Formation of Spirocycles: While not a direct reaction of the bromomethyl group, advanced intermediates derived from it can be used to construct complex spirocyclic systems, where two rings share a single atom. Spiro-substituted piperidines have been investigated as neurokinin receptor antagonists. nih.govnih.gov

Multicomponent Reactions: The building block can be incorporated into multicomponent reactions, where three or more reactants combine in a single step to form a complex product, further expanding the range of accessible structures. ajchem-a.com

By providing a reliable method for introducing a C3-substituted chiral piperidine, this compound enables chemists to explore a broad chemical space and synthesize novel compounds with unique three-dimensional structures for various therapeutic applications. lifechemicals.com

Analytical and Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-3-(bromomethyl)piperidine, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) frameworks of the molecule.

In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring and the bromomethyl group would exhibit characteristic chemical shifts and coupling patterns. The protons on the carbon bearing the bromomethyl group (CH₂Br) are expected to appear as a doublet of doublets in the downfield region, typically around 3.3-3.5 ppm, due to the deshielding effect of the adjacent bromine atom and coupling to the chiral proton at the C3 position. The protons on the piperidine ring would present as a complex series of multiplets in the range of approximately 1.2 to 3.0 ppm. The proton attached to the nitrogen (NH) would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information. The carbon of the bromomethyl group (CH₂Br) is expected to have a signal in the range of 35-45 ppm. The carbons of the piperidine ring would resonate at various points in the aliphatic region (approx. 20-60 ppm), with their exact shifts dependent on their position relative to the nitrogen and the bromomethyl substituent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on general principles and data from analogous structures, as specific experimental data is not publicly available.

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| CH₂Br | ~ 3.3 - 3.5 | ~ 35 - 45 |

| Piperidine Ring CH, CH₂ | ~ 1.2 - 3.0 | ~ 20 - 60 |

Utilization of Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₆H₁₂BrN and a calculated molecular weight of approximately 178.07 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 177 and 179, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). A key fragmentation pathway for cyclic amines involves the loss of a hydrogen atom, leading to a prominent M-1 peak. For piperidine derivatives, cleavage of the ring is also common. A characteristic fragment for 3-substituted piperidines would be the loss of the C3 substituent, leading to a fragment corresponding to the piperidine ring itself or further fragmented ions. The bromomethyl group can also be lost, resulting in a peak corresponding to the piperidin-3-ylmethyl radical cation.

For example, the mass spectrum of a related compound, methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate, shows a molecular ion peak and a base peak at m/z 170, which corresponds to the loss of the bromomethyl radical and subsequent rearrangement. semanticscholar.org This indicates that cleavage of the C-Br bond and adjacent C-C bond is a favored fragmentation pathway.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound This table is based on general fragmentation principles for halogenated cyclic amines.

| m/z Value | Possible Fragment Identity |

|---|---|

| 177/179 | [C₆H₁₂BrN]⁺ (Molecular Ion) |

| 176/178 | [C₆H₁₁BrN]⁺ (Loss of H•) |

| 98 | [C₅H₁₀N]⁺ (Loss of •CH₂Br) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to display several key absorption bands.

The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the piperidine ring and the bromomethyl group will appear in the region of 2850-3000 cm⁻¹. The N-H stretching vibration of the secondary amine is typically observed as a medium-intensity band in the 3300-3500 cm⁻¹ region. The C-N stretching vibration usually appears in the fingerprint region, between 1000-1250 cm⁻¹. A crucial absorption for this molecule is the C-Br stretch, which is expected in the lower frequency region of the spectrum, typically between 515-690 cm⁻¹.

In a study of a similar 2-(bromomethyl)piperidine (B7897292) derivative, a strong absorption band for the carbonyl group (C=O) of the ester was observed at 1730 cm⁻¹, which would be absent in the spectrum of this compound, but the underlying principles for other functional groups remain relevant. semanticscholar.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3500 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1250 |

Chromatographic Techniques for Purity Assessment and Stereoisomeric Analysis (e.g., HPLC, GC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the chemical and enantiomeric purity of this compound.

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a common method for determining the chemical purity of organic compounds. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Stereoisomeric Analysis: The determination of enantiomeric excess (e.e.) is critical for a chiral compound like this compound. This is typically achieved using chiral chromatography. Chiral HPLC, employing a chiral stationary phase (CSP), is the most prevalent technique. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers of piperidine derivatives. nih.gov

In many cases, derivatization of the amine with a chromophoric agent is necessary to enhance detection by UV-Vis, as the piperidine moiety itself lacks a strong chromophore. anu.edu.au For example, methods have been developed for the chiral separation of the related (R)-3-aminopiperidine after derivatization with reagents like para-toluenesulfonyl chloride. anu.edu.au A similar strategy could be applied to this compound.

Chiral GC can also be used for enantiomeric separation, often utilizing a cyclodextrin-based chiral stationary phase. nih.gov This technique requires the analyte to be volatile and thermally stable.

The development of a robust chromatographic method is essential to confirm that the (R)-enantiomer is present in high purity and that the (S)-enantiomer is below acceptable limits.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-3-(Bromomethyl)piperidine |

| 3-(Bromomethyl)piperidine |

| (R)-3-Aminopiperidine |

| Methyl 3-[2-(bromomethyl)piperidin-1-yl]propanoate |

| para-Toluenesulfonyl chloride |

| Acetonitrile |

Future Research Directions and Innovations in R 3 Bromomethyl Piperidine Chemistry

Development of Novel and More Efficient Synthetic Routes

The future of (R)-3-(bromomethyl)piperidine synthesis lies in the development of more efficient, stereoselective, and sustainable methods. Current multistep syntheses can be streamlined through the adoption of modern catalytic strategies.

Recent advances in the synthesis of chiral piperidines highlight several promising avenues. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been successfully employed to produce enantioenriched 3-substituted piperidines from arylboronic acids and pyridine (B92270) derivatives. organic-chemistry.orgacs.orgnih.gov Adapting such a method for the introduction of a bromomethyl group or a precursor could offer a more direct and efficient route to this compound.

Furthermore, biocatalytic approaches are gaining traction. The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), in multicomponent reactions to afford piperidine (B6355638) derivatives showcases the potential for greener and highly selective synthetic processes. rsc.org Exploring enzymatic resolutions or desymmetrization of piperidine precursors could provide highly efficient access to the desired (R)-enantiomer. A recent modular strategy combining biocatalytic C-H oxidation with radical cross-coupling has been shown to dramatically simplify the synthesis of complex piperidines, reducing multi-step processes to just a few steps. news-medical.net

Future research could focus on the development of catalytic asymmetric methods starting from readily available achiral precursors, thereby avoiding lengthy chiral resolutions. The table below outlines potential modern synthetic strategies applicable to this compound.

| Synthetic Strategy | Potential Advantage | Relevant Research |

| Catalytic Asymmetric Hydrogenation | High enantioselectivity, atom economy | nih.gov |

| Enantioselective C-H Functionalization | Direct synthesis from simple precursors | researchgate.netacs.org |

| Biocatalytic Synthesis | High selectivity, green chemistry | rsc.org |

| Modular Radical Cross-Coupling | Reduced step count, cost-effective | news-medical.net |

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of this compound is primarily centered around the nucleophilic substitution of the bromide. However, there is significant scope for exploring novel chemical transformations.

The bromomethyl group can act as a handle for a variety of cross-coupling reactions. Palladium- or nickel-catalyzed cross-coupling reactions could enable the introduction of diverse substituents at this position, significantly expanding the accessible chemical space. news-medical.net Moreover, the development of photoredox-catalyzed reactions could open up new avenues for the functionalization of the piperidine ring itself, including α-amino C–H arylation. acs.org

The interplay between the stereocenter at C3 and the reactivity of the bromomethyl group warrants further investigation. The chiral environment could influence the stereochemical outcome of reactions at the side chain, a phenomenon that remains largely unexplored. Additionally, the piperidine nitrogen can be derivatized to modulate the reactivity of the entire molecule, including its participation in ring-closing or rearrangement reactions.

Future studies should aim to expand the reaction repertoire of this compound beyond simple substitutions, as detailed in the following table.

| Reaction Type | Potential Outcome | Key Considerations |

| Cross-Coupling Reactions | Introduction of aryl, alkyl, or other functional groups | Catalyst and ligand selection |

| Radical Reactions | Formation of new C-C bonds under mild conditions | Initiator and reaction conditions |

| Photoredox Catalysis | Novel C-H functionalization of the piperidine ring | Photosensitizer and light source |

| Ring-Rearrangement Reactions | Access to novel heterocyclic scaffolds | Influence of N-substituent |

Expansion of Applications in the Synthesis of Architecturally Complex Molecules

The utility of this compound as a building block in the synthesis of architecturally complex molecules is a promising area for future research. The chiral piperidine motif is a common feature in many biologically active compounds, and this versatile intermediate can serve as a cornerstone for their construction. thieme-connect.comthieme-connect.comresearchgate.net

The development of cascade reactions initiated by the functionalization of the bromomethyl group could enable the rapid assembly of polycyclic structures. For example, an initial nucleophilic substitution could be followed by an intramolecular cyclization, leading to the formation of fused or spirocyclic ring systems. Such strategies have been successfully employed in the synthesis of various alkaloids and other natural products. rsc.orgresearchgate.net

The stereochemistry of this compound can be leveraged to control the stereochemical outcome of complex synthetic sequences. Its incorporation into a molecule can direct the stereoselectivity of subsequent reactions, making it a valuable tool in asymmetric synthesis. The synthesis of a library of derivatives from this common intermediate could facilitate the exploration of structure-activity relationships in drug discovery programs. nih.gov The modular nature of its synthesis would allow for the rapid generation of diverse structures for biological screening. news-medical.net

| Application Area | Potential Impact | Example |

| Total Synthesis of Natural Products | Access to novel and known bioactive compounds | Synthesis of alkaloids like (+)-241D rsc.org |

| Medicinal Chemistry | Development of new therapeutic agents | Synthesis of neurokinin receptor antagonists news-medical.net |

| Materials Science | Creation of novel chiral ligands and catalysts | Not yet explored |

Computational Studies on Reactivity and Stereoselectivity

Computational chemistry offers a powerful tool for understanding and predicting the behavior of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its conformational preferences, which in turn influence its reactivity and stereoselectivity. nih.govacs.org

Molecular dynamics simulations can be employed to study the interactions of this compound and its derivatives with biological targets, such as enzymes and receptors. nih.gov This can aid in the rational design of new drug candidates and help to elucidate their mechanism of action.

Furthermore, computational studies can be used to model transition states of potential reactions, allowing for the prediction of reaction outcomes and the rational design of catalysts for novel transformations. nih.gov This can accelerate the discovery of new and efficient synthetic methods. For example, understanding the transition state energies of different reaction pathways can help in optimizing reaction conditions to favor a desired product.

The following table highlights key areas where computational studies can drive innovation.

| Computational Method | Area of Application | Potential Insights |

| Density Functional Theory (DFT) | Conformational analysis, reaction mechanisms | Stable conformers, transition state energies |

| Molecular Dynamics (MD) | Ligand-protein interactions | Binding modes, interaction stability |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-catalyzed reactions | Role of active site residues, catalytic mechanism |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.